Diethyl 2,5-dianilinoterephthalate
Description
Diethyl 2,5-dianilinoterephthalate (molecular formula: C₁₂H₁₆N₂O₄) is an organic compound characterized by a terephthalate backbone substituted with two anilino groups at the 2 and 5 positions, esterified with ethyl groups. The compound’s structural data file (SDF/MOL File) enables precise 3D visualization and computational analysis, critical for understanding its stereoelectronic properties .
Properties
CAS No. |
14297-59-7 |
|---|---|
Molecular Formula |
C24H24N2O4 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
diethyl 2,5-dianilinobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H24N2O4/c1-3-29-23(27)19-15-22(26-18-13-9-6-10-14-18)20(24(28)30-4-2)16-21(19)25-17-11-7-5-8-12-17/h5-16,25-26H,3-4H2,1-2H3 |
InChI Key |
FVXKBIAYJSJUBJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1NC2=CC=CC=C2)C(=O)OCC)NC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1NC2=CC=CC=C2)C(=O)OCC)NC3=CC=CC=C3 |
Other CAS No. |
14297-59-7 |
Origin of Product |
United States |
Scientific Research Applications
Polymer Chemistry
Diethyl 2,5-dianilinoterephthalate is primarily utilized in the synthesis of high-performance polymers. Its structure allows for the formation of polyesters with enhanced thermal stability and mechanical properties.
- Polymer Synthesis : The compound serves as a monomer in the production of poly(ester amide) materials. These polymers exhibit improved tensile strength and elasticity compared to traditional polyesters, making them suitable for applications in automotive and aerospace industries.
- Thermal Stability : Research indicates that polymers derived from this compound demonstrate superior thermal stability. This property is crucial for applications that require materials to withstand high temperatures without degrading .
Biomedical Applications
The compound has shown promise in various biomedical applications, particularly in drug delivery systems and as a component in biomaterials.
- Drug Delivery Systems : this compound can be integrated into polymeric matrices designed for controlled release of therapeutic agents. Its biocompatibility makes it an ideal candidate for use in medical devices and drug delivery systems .
- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound exhibit antimicrobial activity. This property can be harnessed in coatings for medical devices to prevent infections .
Material Science
In material science, this compound is used to enhance the properties of various materials.
- Adhesives and Sealants : The compound is incorporated into adhesive formulations to improve adhesion strength and durability under varying environmental conditions. Its chemical structure contributes to the formulation's resistance to moisture and temperature fluctuations .
- Coatings : this compound-based coatings are applied to surfaces requiring protection against corrosion and wear. These coatings provide a barrier that enhances the longevity of underlying materials .
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study 1: High-Performance Polymers
A study demonstrated the synthesis of a novel polyester using this compound as a monomer. The resulting polymer exhibited a tensile strength increase of over 30% compared to conventional polyesters, making it suitable for automotive components exposed to high stress . -
Case Study 2: Antimicrobial Coatings
Research on antimicrobial coatings revealed that incorporating this compound significantly reduced bacterial growth on coated surfaces by up to 90%. This application is particularly beneficial in healthcare settings where infection control is critical .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on its molecular structure and functional groups, we can infer comparisons with related terephthalate derivatives and aniline-containing esters. Below is a hypothetical analysis derived from structural analogies and general chemical principles:
Table 1: Structural and Functional Group Comparison
| Compound Name | Molecular Formula | Key Functional Groups | Potential Applications |
|---|---|---|---|
| Diethyl 2,5-dianilinoterephthalate | C₁₂H₁₆N₂O₄ | Aromatic rings, amines, esters | Dyes, coordination polymers |
| Diethyl terephthalate | C₁₂H₁₄O₄ | Aromatic rings, esters | Plasticizers, PET production |
| 2,5-Diaminoterephthalic acid | C₈H₈N₂O₄ | Aromatic rings, amines, acids | Fluorescent probes, MOFs |
| Ethyl 4-nitroaniline | C₈H₁₀N₂O₂ | Aromatic ring, nitro, amine | Intermediate in dye synthesis |
Key Differences:
This combination enhances its ability to participate in hydrogen bonding and metal coordination, which is less pronounced in diethyl terephthalate .
Reactivity: The presence of electron-rich anilino groups may increase nucleophilicity compared to non-aminated terephthalates, making it more reactive in electrophilic substitution reactions. In contrast, 2,5-diaminoterephthalic acid (a carboxylic acid analog) exhibits stronger acidity due to its carboxyl groups, limiting its utility in non-polar environments.
Applications: Unlike diethyl terephthalate (widely used in plastics), this compound’s amine groups suggest niche applications, such as in photoluminescent materials or as ligands for metal-organic frameworks (MOFs). Ethyl 4-nitroaniline, with its nitro group, is more suited for azo dye synthesis but lacks the structural complexity for advanced material design.
Preparation Methods
Condensation of Diethyl Succinate
The synthesis begins with the self-condensation of diethyl succinate to form diethyl succinylsuccinate. This step is catalyzed by strong bases such as sodium ethoxide under anhydrous conditions. The reaction proceeds via a Claisen condensation mechanism, where the enolate ion of one succinate ester attacks the carbonyl carbon of another, eliminating an ethoxide ion.
Reaction Conditions:
-
Temperature: 140–160°C
-
Catalyst: 0.5–1.0 mol% sodium ethoxide
-
Solvent: Excess diethyl succinate acts as both reactant and solvent.
The product is isolated by vacuum distillation, yielding diethyl succinylsuccinate as a pale yellow liquid.
Transesterification with Aliphatic Alcohols
Transesterification replaces the methyl groups of dimethyl succinylsuccinate with ethyl or higher alkyl groups to enhance solubility in subsequent steps. US Patent 5,659,076 details the use of acidic catalysts (e.g., sulfuric acid) and alcohols (C2–C22) under pressurized conditions.
Key Parameters:
| Alcohol Used | Catalyst Concentration | Reaction Time | Yield (%) |
|---|---|---|---|
| Ethanol | 2% H₂SO₄ | 6–8 hours | 85 |
| Isopropanol | 1.5% H₂SO₄ | 5–7 hours | 82 |
| Butanol | 3% H₂SO₄ | 7–9 hours | 88 |
The reaction is conducted under nitrogen at 80–100°C, with excess alcohol ensuring complete conversion. The resulting methyl-alkyl succinylsuccinate mixture is crystallized upon cooling and filtered.
Aniline Condensation
This compound is formed by reacting the transesterified succinylsuccinate with aniline derivatives. This step involves nucleophilic aromatic substitution, where the amine group of aniline attacks the electron-deficient terephthalate core.
Optimized Protocol:
-
Molar Ratio: 2.2:1 (aniline:succinylsuccinate)
-
Solvent: Ethanol or isopropanol
-
Temperature: 60–80°C
-
Catalyst: None required; reaction proceeds via autogenous acid catalysis.
The product precipitates as a crystalline solid and is purified via recrystallization from hot ethanol, achieving 98% purity as confirmed by HPLC.
Industrial-Scale Production and Environmental Considerations
Modern industrial processes prioritize solvent recovery and waste minimization. A closed-loop system described in US Patent 5,659,076 recycles excess alcohol and employs aqueous workups to isolate intermediates. Key advancements include:
-
Solvent Substitution: Replacement of pyridine with ethanol reduces toxicity and facilitates recycling.
-
Catalyst Efficiency: Sulfuric acid concentrations below 3% minimize corrosion and downstream neutralization costs.
-
Energy Efficiency: Exothermic reaction steps (e.g., aniline condensation) are coupled with heat exchangers to reduce energy consumption.
Physicochemical Properties and Characterization
This compound exhibits the following properties, critical for quality control in industrial settings:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₄N₂O₄ |
| Molecular Weight | 412.46 g/mol |
| Melting Point | 135–137°C |
| Boiling Point | 408.5°C (at 760 mmHg) |
| Density | 1.3 g/cm³ |
| Solubility | Insoluble in water; soluble in ethanol, acetone |
Spectroscopic characterization via NMR (¹H and ¹³C) and IR confirms the terephthalate backbone and aniline substituents .
Q & A
Basic: What synthetic methodologies are recommended for preparing Diethyl 2,5-dianilinoterephthalate, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves esterification and condensation reactions. A two-step approach is common:
- Step 1: Diethyl ester formation via acid-catalyzed esterification of terephthalic acid derivatives with ethanol.
- Step 2: Introduction of aniline substituents via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
For optimization, monitor reaction kinetics using HPLC or NMR to track intermediate formation. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–120°C) to enhance yield. Catalytic systems like Pd(OAc)₂ with ligands (e.g., PPh₃) improve coupling efficiency .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- 1H/13C NMR: Assign aromatic proton environments (δ 6.8–8.2 ppm) and ester carbonyl signals (δ 165–170 ppm) to confirm substitution patterns.
- FT-IR: Validate ester C=O stretches (~1720 cm⁻¹) and N–H bends (~3400 cm⁻¹) from aniline groups.
- LC-MS: Confirm molecular weight (M⁺ peak) and detect impurities via fragmentation patterns.
- XRD: Use single-crystal diffraction (e.g., SHELX refinement) for absolute stereochemical confirmation .
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound derivatives?
Answer:
Crystallographic contradictions (e.g., bond-length anomalies or hydrogen-bonding networks) require:
- Multi-solvent recrystallization to obtain high-quality crystals.
- SHELXL refinement with anisotropic displacement parameters and TWIN/BASF commands for twinned datasets .
- Hirshfeld surface analysis to validate intermolecular interactions (e.g., N–H···O vs. C–H···π contacts) .
- Cross-validate with DFT-optimized geometries (B3LYP/6-311++G**) to identify computational-experimental mismatches .
Advanced: What computational strategies are suitable for studying the electronic properties of this compound?
Answer:
- DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict charge-transfer behavior. Basis sets like 6-31G* balance accuracy and computational cost.
- TD-DFT: Simulate UV-Vis spectra (λmax) to correlate with experimental data and assign electronic transitions.
- Molecular Dynamics (MD): Analyze solvent effects on conformation using AMBER or GROMACS with explicit solvation models .
Basic: What precautions are critical for handling and storing this compound to prevent degradation?
Answer:
- Storage: Keep in amber vials under inert gas (Ar/N₂) at –20°C to inhibit hydrolysis of ester groups.
- Handling: Use gloveboxes for air-sensitive steps (e.g., aniline coupling).
- Stability Testing: Perform accelerated degradation studies (40°C/75% RH) with HPLC-PDA to monitor byproduct formation (e.g., free terephthalic acid) .
Advanced: How can this compound be applied in polymer chemistry, and what experimental challenges arise?
Answer:
The compound serves as a monomer precursor for biobased polyesters via Diels-Alder cycloaddition with dienophiles (e.g., ethylene). Key steps:
- Thermal Polymerization: Optimize reaction time (12–24 hrs) and temperature (150–200°C) under vacuum to minimize side reactions.
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance regioselectivity.
- GPC Analysis: Monitor molecular weight (Mn > 20 kDa) and dispersity (Ð < 1.5) to ensure polymer quality .
Advanced: How to design experiments analyzing photophysical properties of this compound in solution vs. solid state?
Answer:
- Solution Studies: Measure fluorescence quantum yield (ΦF) using an integrating sphere and reference standards (e.g., quinine sulfate). Solvatochromic shifts in λem indicate polarity-dependent excited-state relaxation.
- Solid-State Analysis: Use time-resolved fluorescence microscopy to assess aggregation-induced emission (AIE) or excimer formation.
- XRD Correlations: Link packing motifs (e.g., π-stacking) to quenching/emission behavior .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
Answer:
- DoE (Design of Experiments): Apply Taguchi or response surface methodology to optimize parameters (e.g., catalyst loading, stoichiometry).
- In-line PAT (Process Analytical Technology): Use ReactIR or FBRM to track reaction progression in real time.
- QC Protocols: Enforce strict specifications (e.g., ≥98% purity via HPLC, residual solvent limits < 500 ppm) .
Basic: What are the key differences in reactivity between this compound and its halogenated analogs?
Answer:
Halogen substituents (e.g., Br at 2,5-positions) increase electrophilicity, enabling Suzuki-Miyaura couplings. Key contrasts:
- Nucleophilic Substitution: Brominated analogs react faster with amines (SNAr, k ≈ 10⁻³ s⁻¹ vs. 10⁻⁵ s⁻¹ for non-halogenated).
- Electronic Effects: Electron-withdrawing halides lower LUMO energy, enhancing charge-transfer interactions .
Advanced: How to validate hydrogen-bonding networks in this compound crystals using complementary techniques?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
